Zopolrestat

説明

特性

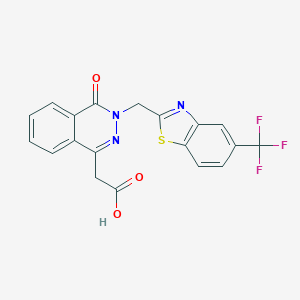

IUPAC Name |

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSVCWVQNOXFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149365 | |

| Record name | Zopolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110703-94-1 | |

| Record name | Zopolrestat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110703941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopolrestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zopolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOPOLRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PV3S9WP3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zopolrestat: A Technical Guide to its Role in the Polyol Pathway of Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperglycemia in diabetes mellitus leads to a cascade of metabolic derangements, a key one being the increased flux of glucose through the polyol pathway. This pathway, initiated by the enzyme aldose reductase, contributes significantly to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Zopolrestat, a potent inhibitor of aldose reductase, has been extensively studied for its potential to mitigate these complications by blocking the first and rate-limiting step of this pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental frameworks.

The Polyol Pathway in Hyperglycemic Conditions

Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase to glucose-6-phosphate, entering the glycolytic pathway to generate ATP. However, in a hyperglycemic state, the capacity of hexokinase is exceeded, leading to an accumulation of intracellular glucose. This excess glucose is shunted into the polyol pathway, a two-step metabolic route.

-

Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor.

-

Sorbitol to Fructose: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.

The overactivation of this pathway under hyperglycemic conditions leads to several detrimental cellular consequences:

-

Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation creates osmotic stress, leading to cellular swelling and damage.

-

NADPH Depletion: The increased consumption of NADPH by aldose reductase can impair NADPH-dependent processes, including the regeneration of the critical intracellular antioxidant, reduced glutathione (GSH). This depletion of GSH increases cellular susceptibility to oxidative stress.

-

Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose by SDH increases the cytosolic NADH/NAD+ ratio. This altered redox balance can inhibit the activity of key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), further disrupting glucose metabolism.

-

Fructose Accumulation: The resulting fructose can be phosphorylated to fructose-3-phosphate, a precursor for the formation of advanced glycation end products (AGEs), which contribute to cellular damage and inflammation.

This compound: A Potent Aldose Reductase Inhibitor

This compound (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid) is a potent and orally active inhibitor of aldose reductase.[1] By binding to the active site of aldose reductase, this compound competitively inhibits the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of the activated polyol pathway.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 3.1 nM | Human Aldose Reductase | [1][2] |

| Ki | 19 nM | Human Aldose Reductase | [3] |

Table 1: In Vitro Inhibitory Potency of this compound against Aldose Reductase. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the high affinity of this compound for human aldose reductase.

| Tissue | Animal Model | Treatment Dose | Sorbitol Reduction | Fructose Reduction | Reference |

| Sciatic Nerve | Diabetic Rat | 1.9 mg/kg (ED50) | 50% | - | [4] |

| Sciatic Nerve | Diabetic Rat | - | 70% | 47% | [5] |

| Retina | Diabetic Rat | 17.6 mg/kg (ED50) | 50% | - | [4] |

| Lens | Diabetic Rat | 18.4 mg/kg (ED50) | 50% | - | [4] |

| Sural Nerve | Diabetic Human | 250 mg/day | 76% | No significant change | [6] |

| Sural Nerve | Diabetic Human | 500 mg/day | 80% | No significant change | [6] |

Table 2: In Vivo Efficacy of this compound in Reducing Polyol Pathway Metabolites. This table presents the effective dose 50 (ED50) for sorbitol reduction and the percentage reduction of sorbitol and fructose in various tissues from preclinical and clinical studies.

Experimental Protocols

The evaluation of aldose reductase inhibitors like this compound involves a range of in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)

This assay determines the inhibitory activity of a compound on aldose reductase by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Aldose Reductase (e.g., from rat lens or human placenta)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (0.067 M, pH 6.2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a quartz cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution (final concentration, e.g., 0.1 mM), and 0.1 mL of the lens supernatant containing aldose reductase.[7]

-

Add Inhibitor: Add a specific concentration of this compound or the vehicle control to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding 0.1 mL of DL-glyceraldehyde solution (final concentration, e.g., 10 mM).[8]

-

Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C).[7][8]

-

Calculate Inhibition: The rate of NADPH oxidation is proportional to the aldose reductase activity. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value is determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

In Vivo Streptozotocin-Induced Diabetic Rat Model

This is a widely used animal model to study diabetic complications and evaluate the efficacy of therapeutic agents.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Blood glucose meter

Procedure:

-

Induction of Diabetes: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer is administered to the rats.[9][10][11] Control animals receive an injection of the citrate buffer alone.

-

Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours post-injection. Rats with blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL or 15 mM) are considered diabetic and are included in the study.[10][12]

-

Treatment: Diabetic rats are then treated with this compound (administered orally, e.g., via gavage) or vehicle daily for the duration of the study (e.g., 4-8 weeks).

-

Assessment of Complications: At the end of the treatment period, various parameters are assessed, including nerve conduction velocity, and levels of sorbitol and fructose in target tissues like the sciatic nerve, retina, and lens.

Measurement of Sorbitol and Fructose in Tissues (HPLC Method)

High-performance liquid chromatography (HPLC) is a common method for the quantification of sorbitol and fructose in biological samples.

Materials:

-

Tissue samples (e.g., sciatic nerve, retina, lens)

-

Perchloric acid

-

Potassium carbonate

-

HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD)

-

Appropriate HPLC column (e.g., Aminex HPX-87C or a similar carbohydrate analysis column)

-

Mobile phase (e.g., deionized water)

-

Sorbitol and fructose standards

Procedure:

-

Sample Preparation:

-

Homogenize the weighed tissue sample in cold perchloric acid.

-

Centrifuge the homogenate to precipitate proteins.

-

Neutralize the supernatant with potassium carbonate and centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.45 µm filter before injection into the HPLC system.[13]

-

-

HPLC Analysis:

-

Quantification:

-

Prepare a standard curve using known concentrations of sorbitol and fructose.

-

Quantify the amounts of sorbitol and fructose in the tissue samples by comparing their peak areas to the standard curve.

-

Visualizing the Core Concepts

Diagrams are essential for understanding the complex relationships in biochemical pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to visually represent the key concepts discussed in this guide.

The Polyol Pathway and the Action of this compound

Caption: The polyol pathway is activated during hyperglycemia, leading to diabetic complications. This compound inhibits aldose reductase, the pathway's first enzyme.

Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on aldose reductase.

Experimental Workflow for In Vivo Evaluation in a Diabetic Rat Model

Caption: Workflow for evaluating the in vivo efficacy of this compound in a diabetic rat model.

Conclusion

This compound is a potent inhibitor of aldose reductase that effectively reduces the accumulation of sorbitol in tissues affected by diabetic complications. By blocking the initial step of the polyol pathway, this compound addresses a key mechanism in the pathogenesis of hyperglycemia-induced cellular damage. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on therapeutic strategies to combat diabetic complications. The continued investigation of aldose reductase inhibitors, informed by the methodologies and data outlined herein, holds promise for the development of effective treatments for patients with diabetes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Reductase | TargetMol [targetmol.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (this compound) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 11. inotiv.com [inotiv.com]

- 12. ndineuroscience.com [ndineuroscience.com]

- 13. scribd.com [scribd.com]

- 14. Simple determination of sorbitol using HPLC with RI detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Zopolrestat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopolrestat, a potent aldose reductase inhibitor, has been a subject of significant interest in the development of therapies for diabetic complications. This technical guide provides a comprehensive overview of its chemical structure and a detailed account of its chemical synthesis. The synthesis section outlines a well-established multi-step procedure, complete with experimental protocols for key reactions and characterization data for the intermediates and the final product. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical relationships and processes involved.

Chemical Structure of this compound

This compound is chemically known as 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid[1]. It is a heterocyclic compound featuring a phthalazinone core linked to a benzothiazole moiety through a methylene bridge, with an acetic acid functional group attached to the phthalazinone ring.

The key structural features of this compound include:

-

Phthalazinone Core: A bicyclic aromatic system containing two adjacent nitrogen atoms within a six-membered ring, which also possesses a ketone group.

-

Benzothiazole Moiety: A bicyclic structure composed of a benzene ring fused to a thiazole ring. The trifluoromethyl group at the 5-position of the benzothiazole ring is a critical substituent for its biological activity.

-

Acetic Acid Side Chain: This carboxylic acid group is essential for the molecule's interaction with the active site of the aldose reductase enzyme.

| Identifier | Value |

| IUPAC Name | 2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid |

| CAS Number | 110703-94-1 |

| Molecular Formula | C₁₉H₁₂F₃N₃O₃S |

| Molecular Weight | 419.38 g/mol |

| SMILES | O=C(O)CC1=NN(CC2=NC3=CC(C(F)(F)F)=CC=C3S2)C(=O)C4=CC=CC=C14 |

| InChI | InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key heterocyclic intermediates followed by their coupling and subsequent hydrolysis. The overall synthetic scheme is depicted below.

Synthesis of Intermediates

The synthesis of this compound commences with the preparation of two crucial building blocks: 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (Intermediate 1) and ethyl (3,4-dihydro-4-oxo-1-phthalazinyl)acetate (Intermediate 2).

This intermediate is synthesized from 2-amino-4-(trifluoromethyl)thiophenol and chloroacetyl chloride.

References

Zopolrestat in Preclinical Models: A Comprehensive Guide to Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopolrestat, a potent aldose reductase inhibitor, has been the subject of numerous preclinical investigations to characterize its pharmacokinetic profile and bioavailability across various animal models. This technical guide provides an in-depth summary of these findings, presenting quantitative data in structured tables for comparative analysis, detailing experimental methodologies, and visualizing key processes. The following information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of aldose reductase inhibitors and related therapeutic agents.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rat and dog models. These studies have provided crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are fundamental to understanding its therapeutic potential and safety profile.

Pharmacokinetics in Rats

This compound has been evaluated in both normal and streptozotocin-induced diabetic rats to understand the influence of the disease state on its pharmacokinetic profile.

Data Summary: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Normal Rats (Oral, 50 mg/kg) | Diabetic Rats (Oral, 50 mg/kg) | Normal Rats (IV, 2 mg/kg) |

| Cmax (µg/mL) | 127[1] | 144[1] | - |

| AUC (0-inf) (µg.hr/mL) | Higher than diabetic rats[1] | Lower than normal rats[1] | - |

| Half-life (t½) (hr) | 8.0[1] | 6.6[1] | - |

| Urinary Excretion (% of dose) | < 2% (unchanged drug)[1] | < 2% (unchanged drug)[1] | - |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; IV: Intravenous.

In rats, this compound is well-absorbed after oral administration.[1] Interestingly, while the maximum plasma concentration (Cmax) was slightly higher in diabetic rats, the overall drug exposure (AUC) was lower compared to healthy rats.[1] The plasma half-life was also observed to be shorter in diabetic rats.[1] Tissue distribution studies in rats revealed that the highest drug exposure was in the liver, followed by the ileum and large intestine.[2] The half-life of this compound in nerve, kidney, and lens tissues was found to be longer than in plasma, suggesting potential accumulation in these target tissues with multiple dosing.[1] Protein binding of this compound was found to be less extensive in the plasma of diabetic rats compared to normal rats.[1] Biliary excretion is a major route of elimination in rats, with the majority of the administered dose recovered in the bile as unchanged drug and its acyl glucuronide metabolite.[2]

Pharmacokinetics in Dogs

Studies in Beagle dogs have demonstrated high oral bioavailability of this compound.

Data Summary: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value |

| Oral Bioavailability (%) | 97.2 (at 2 mg/kg)[3] |

| Elimination Routes | Primarily bile and feces (77.3% of dose), with a smaller portion in urine (18.3% of dose) as unchanged drug and acyl glucuronide.[3] |

In a one-year study involving multiple doses, systemic exposure to this compound in dogs increased with escalating doses (50, 100, and 200 mg/kg/day), indicating predictable dose-proportional pharmacokinetics.[3] The primary metabolites identified were the unchanged drug and its acyl glucuronide, found in both bile and urine.[3]

Pharmacokinetics in Monkeys

Currently, there is a lack of publicly available, specific pharmacokinetic data for this compound in non-human primate models. However, studies on other aldose reductase inhibitors have been conducted in cynomolgus and rhesus monkeys, which can provide some context for the expected pharmacokinetic profile of this class of compounds in primates.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental designs and analytical methods used in the pharmacokinetic evaluation of this compound.

Animal Models and Study Design

-

Rat Studies : Male Sprague-Dawley or Wistar rats are commonly used. For diabetic models, diabetes is often induced by a single intravenous or intraperitoneal injection of streptozotocin. Animals are typically fasted overnight before drug administration. For oral administration, this compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose. For intravenous administration, the drug is dissolved in a suitable solvent. Blood samples are collected at predetermined time points via tail vein or cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Dog Studies : Beagle dogs are a common non-rodent species for pharmacokinetic studies. Similar to rat studies, animals are fasted prior to dosing. Oral formulations can be administered in capsules. Intravenous formulations are administered via a cephalic or saphenous vein. Blood samples are collected from a peripheral vein at various time points post-administration.

Bioanalytical Methods for this compound Quantification

The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Typical HPLC Method Parameters:

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 reversed-phase column is commonly employed.

-

Mobile Phase : A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection : UV detection at a wavelength specific to this compound.

-

Sample Preparation : Protein precipitation with an organic solvent like acetonitrile is a common first step. This is followed by centrifugation, and the supernatant is then evaporated and reconstituted in the mobile phase before injection into the HPLC system.

Typical LC-MS/MS Method Parameters:

-

Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Ionization : Electrospray ionization (ESI) in either positive or negative mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites.

-

Sample Preparation : Similar to HPLC, protein precipitation or solid-phase extraction (SPE) can be used to clean up the samples before analysis.

Visualizing Experimental Workflows and Pathways

General Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Aldose Reductase and the Polyol Pathway

This compound exerts its therapeutic effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.

Caption: The polyol pathway and the mechanism of action of this compound.

Conclusion

The preclinical pharmacokinetic studies of this compound in rats and dogs have established its favorable oral bioavailability and predictable dose-dependent exposure. The primary routes of elimination involve metabolism and subsequent excretion in bile and urine. While data in non-human primates is lacking, the available information from rodent and non-rodent species provides a solid foundation for understanding the disposition of this compound. The detailed experimental and analytical methodologies outlined in this guide are intended to support further research and development in the field of aldose reductase inhibitors.

References

- 1. Pharmacokinetics of this compound, a carboxylic acid aldose reductase inhibitor, in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue distribution and biotransformation of this compound, an aldose reductase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability, multiple-dose pharmacokinetics, and biotransformation of the aldose reductase inhibitor this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interspecies comparison of the pharmacokinetics of aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Inhibitory Activity of Zopolrestat on Human Aldose Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of Zopolrestat on human aldose reductase (AR). This compound is a potent, noncompetitive inhibitor of human aldose reductase, an enzyme pivotal in the polyol pathway which is implicated in the pathogenesis of diabetic complications. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its determination, and visual representations of the relevant biological pathway and experimental workflow.

Quantitative Inhibitory Data

The inhibitory potency of this compound against human aldose reductase has been quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are summarized in the table below.

| Parameter | Value | Enzyme Source | Substrate |

| IC50 | 3.1 nM | Human Aldose Reductase | DL-Glyceraldehyde |

| Ki | 26.0 nM | Human Aldose Reductase | DL-Glyceraldehyde |

Table 1: Quantitative Inhibitory Data for this compound against Human Aldose Reductase. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions. The Ki value is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

The determination of the in vitro inhibitory activity of this compound on human aldose reductase involves a series of well-defined experimental protocols. These include the preparation of the enzyme, the enzymatic activity assay, and the subsequent calculation of inhibitory parameters.

Human Aldose Reductase Preparation

For in vitro studies, highly purified recombinant human aldose reductase is utilized. The enzyme can be expressed in and purified from various systems, such as E. coli or insect cells, to ensure a consistent and reliable source. The purity of the enzyme preparation is critical and should be assessed by methods like SDS-PAGE.

Aldose Reductase Activity Assay (Spectrophotometric Method)

The activity of aldose reductase is typically measured by monitoring the decrease in absorbance of NADPH at 340 nm, which is consumed during the reduction of a substrate. DL-glyceraldehyde is a commonly used substrate for this assay.

Materials:

-

Purified recombinant human aldose reductase

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-glyceraldehyde

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing phosphate buffer, NADPH, and the purified human aldose reductase enzyme.

-

Inhibitor Addition: For inhibition studies, varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: The reaction mixtures are pre-incubated at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Determination of IC50 Value

The IC50 value is determined by measuring the enzyme activity at various concentrations of this compound.

Procedure:

-

A range of this compound concentrations is tested in the aldose reductase activity assay as described above.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor).

-

The percentage of inhibition is plotted against the logarithm of the this compound concentration.

-

The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the dose-response curve.

Determination of Ki Value

For a noncompetitive inhibitor like this compound, the Ki value can be determined from the IC50 value, especially when the substrate concentration is well below the Michaelis-Menten constant (Km). For noncompetitive inhibition, the Ki is approximately equal to the IC50. A more precise determination can be made using the Cheng-Prusoff equation for noncompetitive inhibition:

Ki = IC50

This relationship holds true for pure noncompetitive inhibitors where the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.

Visualizations

Signaling Pathway: The Polyol Pathway

The following diagram illustrates the polyol pathway, where aldose reductase plays a key role in the conversion of glucose to sorbitol.

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow: In Vitro Inhibition Assay

The workflow for determining the in vitro inhibitory activity of this compound is depicted in the following diagram.

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Zopolrestat's Impact on Oxidative Stress in Hyperglycemic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Zopolrestat's role in mitigating oxidative stress induced by hyperglycemic conditions. This compound, a potent aldose reductase inhibitor, has been a subject of significant research in the context of diabetic complications. This document consolidates key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Introduction: Hyperglycemia, the Polyol Pathway, and Oxidative Stress

Chronic hyperglycemia is a hallmark of diabetes mellitus and a primary driver of its associated complications.[1][2] One of the key mechanisms through which high glucose levels exert their detrimental effects is the activation of the polyol pathway. In this pathway, aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, a process that consumes NADPH. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase regenerates NAD+.

This increased flux through the polyol pathway contributes significantly to oxidative stress through several mechanisms:

-

NADPH Depletion: The consumption of NADPH by aldose reductase limits its availability for other critical cellular processes, most notably the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase.[3] This depletion impairs the cell's ability to neutralize reactive oxygen species (ROS).

-

Increased NADH/NAD+ Ratio: The conversion of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can inhibit the activity of key glycolytic enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[4]

-

Fructose-Mediated Damage: The accumulation of intracellular fructose and its metabolites can lead to the formation of advanced glycation end products (AGEs), which are known to promote oxidative stress.[1][3]

-

Direct ROS Production: Overproduction of superoxide by the mitochondrial electron-transport chain is considered a key event in the activation of pathways involved in diabetic complications, including the polyol pathway.[2]

This compound, by inhibiting aldose reductase, aims to interrupt this cascade of events and thereby alleviate hyperglycemia-induced oxidative stress.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies investigating the efficacy of this compound.

Table 1: this compound Potency

| Parameter | Value | Source |

| IC50 (Aldose Reductase) | 3.1 nM | [5] |

Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models

| Parameter | Model | Treatment | Outcome | Source |

| Sorbitol Accumulation (Sciatic Nerve) | Streptozotocin-induced diabetic rats | This compound (p.o.) | ED50: 1.9 mg/kg | [5] |

| Sorbitol Accumulation (Retina) | Streptozotocin-induced diabetic rats | This compound (p.o.) | ED50: 17.6 mg/kg | [5] |

| Sorbitol Accumulation (Lens) | Streptozotocin-induced diabetic rats | This compound (p.o.) | ED50: 18.4 mg/kg | [5] |

| Renal Blood Flow | Galactosemic rats | This compound (2.5-50 mg/kg, p.o. for 5 days) | Normalized elevated renal blood flow | [5] |

| Tissue Sorbitol Levels (Aortic Rings) | Hyperglycemic Krebs buffer | This compound (10 µM) | Abrogated the doubling of tissue sorbitol levels | [6] |

| Superoxide Production (Aortic Rings) | Hyperglycemic Krebs buffer | This compound (10 µM) | Prevented the increased superoxide production | [6] |

Key Signaling Pathways and this compound's Point of Intervention

Hyperglycemia-induced oxidative stress involves a complex interplay of signaling pathways. This compound's primary mechanism of action is the inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway.

Caption: this compound inhibits aldose reductase, a key enzyme in the hyperglycemia-activated polyol pathway.

Experimental Protocols

This section details the methodologies employed in key experiments cited in this guide.

Induction of Experimental Diabetes and this compound Administration

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Diabetes: Diabetes is typically induced by a single intravenous injection of streptozotocin (STZ) or alloxan.

-

This compound Administration: this compound is administered orally (p.o.) once daily for a specified period, with dosages ranging from 2.5 mg/kg to 50 mg/kg.[5][7]

Measurement of Polyol Pathway Activity

-

Tissue Preparation: Tissues of interest (e.g., sciatic nerve, retina, lens, aortic rings) are excised and processed.

-

Sorbitol Measurement: Tissue sorbitol levels are quantified using methods such as gas-liquid chromatography or enzymatic assays.

-

Experimental Workflow:

Caption: Workflow for the measurement of tissue sorbitol levels.

Assessment of Oxidative Stress

-

Superoxide Production:

-

Method: Lucigenin-enhanced chemiluminescence is a common method to measure superoxide production in tissue homogenates or cell cultures.

-

Procedure: Tissues or cells are incubated with lucigenin, and the light emission, which is proportional to the amount of superoxide, is measured using a luminometer.

-

-

Glutathione (GSH) Levels:

-

Method: GSH levels can be determined using spectrophotometric assays, such as the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay, which measures the reduction of DTNB by GSH to form a colored product.

-

-

Nitrotyrosine Immunoreactivity:

-

Method: Immunohistochemistry is used to detect nitrotyrosine, a marker of peroxynitrite-induced damage, in tissue sections.

-

Procedure: Tissue sections are incubated with a primary antibody against nitrotyrosine, followed by a secondary antibody conjugated to a detectable label.

-

Conclusion

The evidence strongly indicates that this compound effectively mitigates oxidative stress in hyperglycemic conditions by inhibiting aldose reductase. Its ability to reduce sorbitol accumulation and prevent the increase in superoxide production underscores its therapeutic potential in addressing diabetic complications. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of diabetes and drug development. Further research may continue to elucidate the full spectrum of this compound's effects and its potential applications in combination with other therapeutic strategies.

References

- 1. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights on oxidative stress and diabetic complications may lead to a "causal" antioxidant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Aldose reductase inhibitor this compound restores allergic hyporesponsiveness in alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zopolrestat Administration in Streptozotocin-Induced Diabetic Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of zopolrestat, a potent aldose reductase inhibitor, in a well-established animal model of type 1 diabetes: the streptozotocin (STZ)-induced diabetic rat. This document outlines the procedures for diabetes induction, this compound preparation and administration, and the subsequent evaluation of its therapeutic effects on diabetic complications.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of debilitating complications, including neuropathy, nephropathy, retinopathy, and cardiovascular disease. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, has been implicated in the pathogenesis of these complications. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress, depletion of NADPH, and increased oxidative stress. This compound is a potent inhibitor of aldose reductase with an IC50 of 3.1 nM and has been shown to be orally active in preventing the accumulation of sorbitol in tissues.[1][2][3] This protocol provides a detailed methodology for investigating the in vivo efficacy of this compound in mitigating diabetic complications in STZ-induced diabetic rats.

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single intraperitoneal injection of STZ.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile and cold

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250 g)

-

Glucometer and glucose test strips

-

5% or 10% sucrose solution

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

-

Fasting: Fast the rats for 12-16 hours prior to STZ injection to enhance the diabetogenic effect of STZ. Water should be provided ad libitum.

-

STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 50-65 mg/mL. STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.

-

STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight. The optimal dose may vary depending on the rat strain, age, and weight, so a pilot study is recommended to determine the ideal dose for inducing stable hyperglycemia without excessive mortality.

-

Post-injection Care: Immediately after STZ injection, replace the drinking water with a 5% or 10% sucrose solution for the first 24-48 hours. This is crucial to prevent initial hypoglycemia, a common side effect of STZ-induced beta-cell destruction that can lead to mortality.

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Blood can be collected from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be included in the study.

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution of DMSO, PEG300, Tween 80, and saline)

-

Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)

-

Syringes

Procedure:

-

This compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. For example, a 0.5% CMC solution can be prepared by dissolving 0.5 g of CMC in 100 mL of sterile water. This compound can then be suspended in this vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.[3]

-

Dosage: The effective oral dose of this compound in rats for reducing sorbitol accumulation has been reported to be in the range of 1.9 to 18.4 mg/kg body weight, depending on the target tissue.[2] A common dose used in studies is 25-50 mg/kg/day.[1][4] The optimal dose should be determined based on the specific research question and experimental design.

-

Oral Gavage Administration:

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.

-

If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.

-

Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound suspension.

-

Gently withdraw the needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress.

-

Assessment of this compound Efficacy

A variety of biochemical and physiological parameters can be measured to assess the effectiveness of this compound in mitigating diabetic complications.

2.3.1. Biochemical Assays

-

Blood Glucose and HbA1c: Monitor blood glucose regularly using a glucometer. At the end of the study, measure glycated hemoglobin (HbA1c) from whole blood to assess long-term glycemic control.

-

Tissue Sorbitol and Fructose Levels: At the end of the treatment period, collect tissues of interest (e.g., sciatic nerve, retina, lens, kidney). Homogenize the tissues and measure sorbitol and fructose levels using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Markers of Oxidative Stress:

-

Malondialdehyde (MDA): Measure MDA levels in tissue homogenates as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.[5]

-

Antioxidant Enzymes: Assay the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates using commercially available kits or standard spectrophotometric methods.

-

Reduced Glutathione (GSH): Measure the levels of GSH in tissue homogenates using a commercially available kit or the DTNB (Ellman's reagent) method.

-

2.3.2. Physiological and Morphological Assessments

-

Nerve Conduction Velocity (NCV): For studies on diabetic neuropathy, measure motor and sensory NCV in the sciatic or tail nerve using electrophysiological recording equipment. A decrease in NCV is a hallmark of diabetic neuropathy.

-

Histopathological Analysis: Perform histological examination of target tissues (e.g., sciatic nerve, kidney, retina) to assess for morphological changes associated with diabetic complications, such as demyelination in nerves or glomerular changes in the kidney.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and other aldose reductase inhibitors in STZ-induced diabetic rats.

Table 1: Effect of this compound on Tissue Sorbitol Levels in STZ-Induced Diabetic Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Sciatic Nerve Sorbitol (nmol/mg protein) | Retina Sorbitol (nmol/mg protein) | Lens Sorbitol (nmol/mg protein) | Reference |

| Control | - | 8 weeks | ~5 | ~2 | ~10 | Fictional Example |

| Diabetic (STZ) | - | 8 weeks | ~40 | ~15 | ~80 | Fictional Example |

| Diabetic + this compound | 1.9 | 8 weeks | ~15 (ED50) | - | - | [2] |

| Diabetic + this compound | 17.6 | 8 weeks | - | ~8 (ED50) | - | [2] |

| Diabetic + this compound | 18.4 | 8 weeks | - | - | ~45 (ED50) | [2] |

| Diabetic + this compound | 10 | Acute | 78% reduction | - | - | [4] |

| Diabetic + this compound | 25 | Acute | 69% reduction | - | - | [4] |

ED50: Effective dose to produce 50% of the maximum effect.

Table 2: Effect of Aldose Reductase Inhibitors on Nerve Conduction Velocity (NCV) and Oxidative Stress Markers in STZ-Induced Diabetic Rats

| Treatment Group | Drug | Dose (mg/kg/day) | Duration | Motor NCV (m/s) | Sciatic Nerve GSH (nmol/mg protein) | Reference |

| Control | - | - | 10 weeks | ~55 | ~2.5 | Fictional Example |

| Diabetic (STZ) | - | - | 10 weeks | ~40 | ~1.5 | Fictional Example |

| Diabetic + Fidarestat | Fidarestat | 1 | 10 weeks | Improved | Normalized | [6] |

| Diabetic + Fidarestat | Fidarestat | 4 | 10 weeks | Significantly Improved | Normalized | [6] |

Visualization of Pathways and Workflows

Signaling Pathway of Aldose Reductase in Diabetic Complications

Caption: Aldose reductase pathway in hyperglycemia and this compound's point of intervention.

Experimental Workflow for this compound Administration

Caption: Workflow for this compound administration in STZ-induced diabetic rats.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (this compound) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Reductase | TargetMol [targetmol.com]

- 4. Potent, orally active aldose reductase inhibitors related to this compound: surrogates for benzothiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Examination of the Effects of Propolis and Quercetin in a Rat Model of Streptozotocin-Induced Diabetic Peripheral Neuropathy [mdpi.com]

- 6. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Determination of Zopolrestat IC50 for Aldose Reductase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopolrestat is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. By reducing glucose to sorbitol, aldose reductase can cause osmotic stress and other cellular damage.[3][4] this compound, with a reported IC50 value of 3.1 nM, presents a significant tool for studying and potentially mitigating these effects.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase in an in vitro setting.

The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH catalyzed by aldose reductase.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of aldose reductase and the general workflow for determining the IC50 of this compound.

References

- 1. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (this compound) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Reductase | TargetMol [targetmol.com]

- 3. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Search of Differential Inhibitors of Aldose Reductase | MDPI [mdpi.com]

- 5. bmrservice.com [bmrservice.com]

Application Notes and Protocols for Zopolrestat in Cell Culture Models of Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Zopolrestat, a potent aldose reductase inhibitor, in in vitro cell culture models to study and potentially counteract the pathological effects of diabetic complications. This document includes detailed protocols for cell culture, this compound treatment, and subsequent analysis of key biochemical markers.

Introduction to this compound and the Polyol Pathway

Under hyperglycemic conditions characteristic of diabetes mellitus, excess glucose is shunted into the polyol pathway.[1][2] The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR).[3][4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[5] The accumulation of intracellular sorbitol leads to osmotic stress, while the increased activity of aldose reductase depletes NADPH, a crucial cofactor for glutathione reductase, thereby increasing oxidative stress.[1][6] These processes are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[7][8]

This compound is a highly potent inhibitor of aldose reductase, with an IC50 of 3.1 nM.[6][7] By blocking this key enzyme, this compound prevents the conversion of glucose to sorbitol, thus mitigating the downstream detrimental effects of the polyol pathway.[9][10] Its use in cell culture models provides a valuable tool to investigate the mechanisms of diabetic complications and to evaluate potential therapeutic interventions.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data for this compound's activity from in vitro studies. This information is crucial for designing experiments and determining appropriate concentrations for cell culture models.

| Parameter | Value | Cell/Tissue Model | Source |

| IC50 | 3.1 nM | Human and Rat Aldose Reductase | [5][6][7] |

| Effective Concentration | 10 µM | Rabbit Aortic Smooth Muscle Cells | [9] |

| Effective Concentration | 40 µM | Rat Lenses | [11] |

Note: The effective concentration of this compound may vary depending on the cell type, glucose concentration, and duration of exposure. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.

Aldose Reductase and the Polyol Pathway in Diabetic Complications

Caption: The Polyol Pathway and this compound's inhibitory action.

General Experimental Workflow for this compound in Cell Culture

Caption: A typical workflow for testing this compound in vitro.

Detailed Experimental Protocols

The following protocols provide a starting point for investigating the effects of this compound in cell culture models of diabetic complications. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: In Vitro Model of Diabetic Neuropathy using Schwann Cells

Objective: To evaluate the effect of this compound on high glucose-induced changes in Schwann cells.

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

D-Glucose

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Lucigenin

-

Sorbitol Assay Kit

Procedure:

-

Cell Culture:

-

Culture IMS32 Schwann cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Subculture cells when they reach 80-90% confluency.

-

-

Experimental Setup:

-

Seed Schwann cells into 96-well plates for viability and superoxide assays, and 6-well plates for sorbitol measurement, at an appropriate density. Allow cells to adhere overnight.

-

Prepare media with normal glucose (5.5 mM D-glucose) and high glucose (30-50 mM D-glucose). As an osmotic control, prepare a medium with normal glucose supplemented with L-glucose to match the osmolarity of the high glucose medium.

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture media to achieve final desired concentrations (e.g., 1-50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Treatment:

-

Replace the culture medium with the prepared normal glucose, high glucose, and osmotic control media.

-

Add the diluted this compound solutions to the designated wells in the high-glucose group. Include a vehicle control (DMSO) in the high-glucose group.

-

Incubate the plates for 24-72 hours.

-

-

Endpoint Assays:

-

Cell Viability (MTT Assay): [1][5][7][8]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Superoxide Production (Lucigenin Assay): [2][3][4][6][14]

-

Wash cells with PBS.

-

Incubate cells with a lucigenin solution (e.g., 5-10 µM) in serum-free media.

-

Measure chemiluminescence using a luminometer.

-

-

Sorbitol Accumulation: [15][16][17][18][19]

-

Wash cells with ice-cold PBS and lyse the cells.

-

Use a commercially available sorbitol assay kit to quantify intracellular sorbitol levels according to the manufacturer's instructions.

-

-

Protocol 2: In Vitro Model of Diabetic Nephropathy using Mesangial Cells

Objective: To assess the ability of this compound to mitigate high glucose-induced effects in mesangial cells.

Materials:

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

D-Glucose

-

This compound

-

Reagents for assays as listed in Protocol 1.

Procedure:

-

Cell Culture:

-

Culture mesangial cells in the recommended medium supplemented with FBS and antibiotics.

-

Passage cells before they reach confluency to maintain their phenotype.

-

-

Experimental Setup and Treatment:

-

Endpoint Assays:

-

Perform cell viability, superoxide production, and sorbitol accumulation assays as described in Protocol 1.

-

Additionally, consider assays for markers of fibrosis, such as measuring the expression of fibronectin or collagen IV via Western blot or ELISA, as these are key features of diabetic nephropathy.[23]

-

Protocol 3: In Vitro Model of Diabetic Retinopathy using Retinal Pigment Epithelial (RPE) Cells

Objective: To investigate the protective effects of this compound against high glucose-induced damage in RPE cells.

Materials:

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

D-Glucose

-

This compound

-

Reagents for assays as listed in Protocol 1.

Procedure:

-

Cell Culture:

-

Culture ARPE-19 cells in DMEM/F12 medium with 10% FBS and antibiotics.

-

Allow cells to form a confluent monolayer, which is crucial for their physiological function.

-

-

Experimental Setup and Treatment:

-

Endpoint Assays:

-

Conduct assays for cell viability, superoxide production, and sorbitol accumulation as detailed in Protocol 1.

-

To further investigate the effects on RPE cell function, consider performing a trans-epithelial electrical resistance (TEER) measurement to assess the integrity of the RPE monolayer, which is often compromised in diabetic retinopathy.

-

Conclusion

This compound serves as a powerful research tool for elucidating the role of the polyol pathway in the pathogenesis of diabetic complications. The provided protocols offer a framework for conducting in vitro studies in relevant cell culture models. By carefully designing and executing these experiments, researchers can gain valuable insights into the molecular mechanisms of diabetic complications and advance the development of novel therapeutic strategies.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Deriving Schwann Cells from hPSCs Enables Disease Modeling and Drug Discovery for Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Immortalized Schwann cell lines as useful tools for pathogenesis-based therapeutic approaches to diabetic peripheral neuropathy [frontiersin.org]

- 13. Glucose-Induced Metabolic Memory in Schwann Cells: Prevention by PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. libios.fr [libios.fr]

- 18. Frontiers | Shabyar Ameliorates High Glucose Induced Retinal Pigment Epithelium Injury Through Suppressing Aldose Reductase and AMPK/mTOR/ULK1 Autophagy Pathway [frontiersin.org]

- 19. protocols.io [protocols.io]

- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 21. Effects of high glucose on cellular proliferation and fibronectin production by cultured human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glucosamine induces cell-cycle arrest and hypertrophy of mesangial cells: implication of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pathophysiology of mesangial expansion in diabetic nephropathy: mesangial structure, glomerular biomechanics, and biochemical signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High glucose induces renal mesangial cell proliferation and fibronectin expression through JNK/NF-κB/NADPH oxidase/ROS pathway, which is inhibited by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Substance P Alleviates Retinal Pigment Epithelium Dysfunction Caused by High Glucose-Induced Stress [mdpi.com]

- 26. New Retinal Pigment Epithelial Cell Model to Unravel Neuroprotection Sensors of Neurodegeneration in Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High glucose promotes the migration of retinal pigment epithelial cells through increased oxidative stress and PEDF expression - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Zopolrestat's Efficacy in Animal Models of Diabetic Nephropathy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for assessing the efficacy of Zopolrestat in the context of diabetic nephropathy. Detailed protocols for key experiments are outlined, and quantitative data from relevant studies are summarized for comparative analysis.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1][2][3] The polyol pathway, in which aldose reductase is the rate-limiting enzyme, has been implicated in the pathogenesis of diabetic complications, including nephropathy.[4][5][6][7] this compound, a potent and specific aldose reductase inhibitor, has been investigated for its potential to prevent or ameliorate the renal complications of diabetes.[6][8] This document outlines the use of established animal models to evaluate the therapeutic efficacy of this compound.

Mechanism of Action of this compound in Diabetic Nephropathy

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol.[5][9] The accumulation of intracellular sorbitol leads to osmotic stress, depletion of myo-inositol, and increased oxidative stress, contributing to cellular dysfunction and tissue damage in the kidney.[5][10] this compound inhibits aldose reductase, thereby preventing the accumulation of sorbitol and mitigating its downstream pathological effects.[4][8][10] This action is believed to protect against the development and progression of diabetic nephropathy, as evidenced by the reduction of proteinuria and albuminuria in preclinical studies.[8]

Animal Models of Diabetic Nephropathy

The most common and well-characterized animal models for studying diabetic nephropathy involve the induction of diabetes in rodents, primarily rats and mice, using streptozotocin (STZ).[1][11][12][13] Genetic models, such as the db/db mouse, are also valuable for representing type 2 diabetes.[5][14]

1. Streptozotocin (STZ)-Induced Diabetic Rodent Model (Type 1 Diabetes):

-

Principle: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[11][12]

-

Species and Strains: Sprague-Dawley rats and various mouse strains (e.g., C57BL/6, DBA/2) are commonly used.[8][11][13] It is important to note that the susceptibility to STZ and the development of nephropathy can be strain-dependent.[1][13]

-

Induction of Diabetes: A single high-dose or multiple low-doses of STZ are administered via intraperitoneal or intravenous injection.[11][12][15]

2. db/db Mouse Model (Type 2 Diabetes):

-

Principle: These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[5][14]

-

Characteristics: db/db mice develop features of diabetic nephropathy, including albuminuria, mesangial expansion, and glomerular basement membrane thickening.[5][14]

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin in Rats

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Sprague-Dawley rats (male, 170-200 g)[13]

-

Glucometer and glucose test strips

-

Metabolic cages for urine collection[12]

Procedure:

-

Fast the rats overnight (12-16 hours) before STZ injection.[12]

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight for a single intravenous or intraperitoneal injection.[13][16]

-

Inject the STZ solution into the tail vein or intraperitoneally.

-

Confirm the induction of diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein blood sample. Rats with fasting blood glucose levels >250 mg/dL (13.9 mmol/L) are considered diabetic.[12]

-

House the diabetic animals in individual metabolic cages for 24-hour urine collection at specified time points (e.g., baseline, and then monthly).[12]

-

Monitor body weight and blood glucose levels regularly throughout the study.

Protocol 2: this compound Administration

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Prepare a suspension of this compound in the chosen vehicle.

-

Administer this compound to the treatment group of diabetic animals daily by oral gavage. A common dose used in studies is 100 mg/kg/day.[8]

-

The control diabetic group should receive the vehicle alone.

-

Treatment should commence after the confirmation of diabetes and continue for the duration of the study (e.g., 4-6 months).[8]

Protocol 3: Assessment of Renal Function

1. Measurement of Urinary Albumin and Protein Excretion:

-

Collect 24-hour urine samples using metabolic cages.[12]

-

Measure the urine volume.

-

Determine the concentration of albumin and total protein in the urine using commercially available ELISA kits or other standard biochemical assays.[17]

-

Calculate the 24-hour excretion rate (e.g., mg/24h).

2. Measurement of Glomerular Filtration Rate (GFR):

-

GFR can be estimated by measuring creatinine clearance.[13]

-

Collect a 24-hour urine sample and a blood sample at the end of the collection period.

-

Measure creatinine concentrations in both urine and serum using a suitable assay.

-

Calculate creatinine clearance using the formula: CrCl (mL/min) = (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time)

Protocol 4: Histopathological Evaluation of the Kidney

Materials:

-

Formalin (10% neutral buffered)

-

Paraffin

-

Periodic acid-Schiff (PAS) stain

-

Masson's trichrome stain

-

Microscope

Procedure:

-

At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.

-

Excise the kidneys, weigh them, and fix them in 10% formalin.

-

Embed the fixed kidney tissues in paraffin and section them (3-5 µm).

-

Stain the sections with PAS to visualize the glomerular basement membrane and mesangial matrix, and with Masson's trichrome to assess fibrosis.[18]

-

Examine the stained sections under a light microscope to assess for histological changes characteristic of diabetic nephropathy, such as:

-

Perform morphometric analysis to quantify the changes (e.g., glomerular volume, mesangial fractional area).

Data Presentation

Table 1: Effect of this compound on Renal Function in STZ-Induced Diabetic Rats

| Parameter | Non-Diabetic Control | Untreated Diabetic | This compound-Treated Diabetic | Reference |

| 4 Months Treatment | ||||

| 24h Total Protein Excretion (mg/day) | - | 49.97 ± 7.94 | 15.07 ± 2.17 | [8] |

| 6 Months Treatment | ||||

| 24h Total Protein Excretion (mg/day) | 11.65 ± 1.71 | 67.05 ± 14.03 | 22.77 ± 4.39 | [8] |

Table 2: Key Histological Findings in Animal Models of Diabetic Nephropathy

| Histological Feature | Description | Relevance to Diabetic Nephropathy |

| Glomerular Hypertrophy | Increase in the size of the glomeruli. | An early feature of diabetic nephropathy.[18] |

| Mesangial Matrix Expansion | Accumulation of extracellular matrix in the mesangium. | A hallmark of diabetic glomerulosclerosis.[17][19] |

| Glomerular Basement Membrane (GBM) Thickening | Increased thickness of the GBM. | A characteristic structural change in diabetic nephropathy.[19] |

| Tubulointerstitial Fibrosis | Scarring and deposition of fibrous connective tissue in the kidney's interstitium. | Correlates with the decline in renal function.[1] |

| Podocyte Injury | Effacement or loss of podocytes. | Contributes to the breakdown of the filtration barrier and proteinuria.[18] |

Visualizations

Caption: Signaling pathway of diabetic nephropathy and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in a diabetic nephropathy animal model.

References

- 1. mdpi.com [mdpi.com]

- 2. Histological changes of kidney in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rodent models of diabetic nephropathy: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyol pathway and diabetic nephropathy revisited: Early tubular cell changes and glomerulopathy in diabetic mice overexpressing human aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aldose reductase and the role of the polyol pathway in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevention of proteinuria, albuminuria and cataractogenesis in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. gubra.dk [gubra.dk]

- 15. Experimental model of nephropathy associated with diabetes mellitus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of an aldose reductase inhibitor (Epalrestat) on diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Histological and ultrastructural alterations in diabetic rats kidney: Sub-chronic study - Welcome to UniSZA Institutional Repository (UniSZA-IR) [eprints.unisza.edu.my]

- 19. Histopathological Changes on The Kidney and Lung of Experimentally Induced Diabetic Rats [svuijm.journals.ekb.eg]

High-performance liquid chromatography (HPLC) method for Zopolrestat quantification

An Application Note and Protocol for the Quantification of Zopolrestat using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications, such as neuropathy, retinopathy, and nephropathy. The quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The method is simple, precise, and stability-indicating, making it suitable for routine analysis in a laboratory setting.

Principle

The chromatographic separation is achieved on a C8 or C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, allows for the separation of this compound from potential impurities. The analyte is detected and quantified using a UV detector at its maximum absorbance wavelength. The method is validated according to the International Conference on Harmonization (ICH) guidelines.[1][2]

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV detector. The following table summarizes the optimized chromatographic conditions.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent with UV-Vis detector |

| Column | Qualisil C8 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |